molecular formula C19H22O6 B602387 Gibberellenic acid CAS No. 546-09-8

Gibberellenic acid

Cat. No. B602387
CAS RN: 546-09-8
M. Wt: 346.38
InChI Key:
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Description

Gibberellic Acid is a hormone found in plants and fungi . Its chemical formula is C19H22O6 . When purified, it is a white to pale-yellow solid . Plants in their normal state produce large amounts of GA3 . It is possible to produce the hormone industrially using microorganisms . Gibberellic Acid is a simple gibberellin, a pentacyclic diterpene acid promoting growth and elongation of cells . It affects decomposition of plants and helps plants grow if used in small amounts, but eventually plants develop tolerance to it .


Synthesis Analysis

Gibberellic Acid was first identified in Japan in 1926, as a metabolic by-product of the plant pathogen Gibberella fujikuroi . It is produced industrially using microorganisms . Over 130 types of gibberellic acids have been discovered so far . Several of these are not biologically active (bioactive), so they serve as precursors for bioactive GAs such as GA1, GA3, GA4 and GA7 .


Molecular Structure Analysis

The molecular structure of Gibberellic Acid is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . It is a lactone, a gibberellin monocarboxylic acid, an organic heteropentacyclic compound and a C19-gibberellin .


Chemical Reactions Analysis

Gibberellic Acid plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It can modulate the expression of genes involved in ABA and GA metabolism, thereby influencing the balance of these hormones and affecting the ABA/GA ratio .


Physical And Chemical Properties Analysis

Gibberellic Acid is a white to pale-yellow solid . Its molecular formula is C19H22O6 . The melting point of Gibberellic Acid is around 223-225°C . It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone .

Scientific Research Applications

  • Stimulating Barley Germination : Gibberellenic acid has been found to stimulate the germination of barley, along with other gibberellins and derivatives. This is significant in the malting industry, where accelerated germination is desired (Griffiths, Macwilliam, & Reynolds, 1964).

  • Fermentation and Bioprocess Strategies : In the production of gibberellic acid through fermentation, one of the challenges is the transformation of GA3 into gibberellenic acid, which limits the yield of GA3. Addressing this issue is critical for enhancing the efficiency of gibberellic acid production used in agriculture and brewing industries (Shukla, Srivastava, & Chand, 2003).

  • Decomposition and Biological Activity : Gibberellenic acid is a product of the decomposition of gibberellic acid (GA3) and its formation affects the biological activity of GA3. Understanding this decomposition is crucial for optimizing the use of GA3 in agricultural applications (Pérez, Vecchiola, Pinto, & Agosin, 1996).

  • Degradation Under Stress Conditions : Research on the degradation behavior of gibberellic acid under various stress factors, such as light, pH, and temperature, has shown that gibberellenic acid is one of the degradation products formed under certain conditions. This is relevant for the safe storage and application of GA3 in agriculture (Jiang et al., 2021).

  • Photochemical Transformations : Gibberellenic acid undergoes photochemical transformations, which is relevant for understanding its behavior under different environmental conditions and its potential applications or limitations in agricultural practices (Al-Ekabi & Derwish, 1984).

  • Biological Activity in Plant Growth : Gibberellenic acid has been shown to have varying degrees of biological activity in different plant species, which is important for its potential use as a growth regulator in agriculture (Sembdner, Schneider, & Schreiber, 1965).

Safety And Hazards

Gibberellic Acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHZEMKSAYRHSW-SBECISRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](C=CC2=C3CC[C@@]4(C[C@]3(CC4=C)[C@H]([C@@H]21)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellenic acid

Citations

For This Compound
10
Citations
K Gerzon, HL Bird, DO Woolf - Experientia, 1957 - Springer
… name gibberellenic acid, … gibberellenic acid was found to be devoid of biological activity. In contrast to gibberellic acid which is transparent between 220 and 400 m/~, gibberellenic acid …
Number of citations: 37 link.springer.com
FJ Pérez, A Vecchiola, M Pinto, E Agosin - Phytochemistry, 1996 - Elsevier
… Aqueous solutions of GA3 decompose to give iso-GA3, gibberellenic acid, allogibberic, 9-epi… measured by gibberellenic acid appearance and by loss of biological activity in buffered aq- …
Number of citations: 32 www.sciencedirect.com
J Berríos, A Illanes, G Aroca - Biotechnology letters, 2004 - Springer
… It is based on the kinetic of the reaction of conversion of gibberellic acid to gibberellenic acid. The method is simple, reliable, faster than most of methods known, and free of the …
Number of citations: 86 link.springer.com
AA Holbrook, WJW Edge, F Bailey - 1961 - ACS Publications
… A rapid quantitative method for the determination of gibberellic acid is based on the conversion of gibberellic acid to gibberellenic acid, followed by measurement of the absorption of the …
Number of citations: 179 pubs.acs.org
RJ Pryce - Journal of the Chemical Society, Perkin Transactions 1, 1974 - pubs.rsc.org
… gibberellenic acid (111) in aqueous solution has been investigated. Decomposition of gibberellenic acid … oxidative transformation of gibberellic acid through gibberellenic acid to 9.1 1 -…
Number of citations: 15 pubs.rsc.org
RJ Pryce - Phytochemistry, 1973 - Elsevier
… as an aqueous decomposition product of gibberellenic acid was obtained by taking a product … solutions of GAS and gibberellenic acid, and boiled gibberellenic acid solutions in air and …
Number of citations: 44 www.sciencedirect.com
CM Griffiths, IC MacWilliam, T Reynolds - Nature, 1964 - nature.com
… l3 found that pure gibberellenic acid had no … Gibberellenic acid had weak activity in these tests, but this was attributed to traces of gibberellin. In the present work, both gibberellenic acid …
Number of citations: 18 www.nature.com
WF Head Jr - Journal of the American Pharmaceutical Association …, 1959 - Elsevier
… The polarographic characteristics of several gibberellins have been determined and a method for determining gibberellic acid in the presence of gibberellenic acid proposed. …
Number of citations: 3 www.sciencedirect.com
C Jiang, H Han, J Dai, Z Wang, Y Chai, C Wang, X Liu… - Food Chemistry, 2022 - Elsevier
… to the corresponding dicarboxylic acid (gibberellenic acid (PubChem CID: 12310117), a … an intermediate in decomposition of GA 3 to gibberellenic acid in buffered solution at pH 5 and …
Number of citations: 5 www.sciencedirect.com
T Yokota, N Murofushi, N Takahashi, M Katsumi - Phytochemistry, 1971 - Elsevier
… The glucosides of GAS, GAs and gibberellenic acid were slightly active in the dl and d5 assays, the other glucosides being inactive. The glucosides of GA3 and gibberellenic acid …
Number of citations: 64 www.sciencedirect.com

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